6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
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Overview
Description
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl acetic acid.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with varying biological activities .
Scientific Research Applications
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anti-inflammatory agent.
Pharmaceutical Research: It is explored for its potential use in drug development, particularly for its anticoagulant properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Industrial Applications: It may have applications in the synthesis of other bioactive compounds and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(benzyloxy)carbonyl]amino-4-(methylsulfanyl)butanoate
- Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
Uniqueness
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to its specific substitution pattern and the presence of the N-[(benzyloxy)carbonyl]-beta-alanine moiety.
Properties
Molecular Formula |
C22H20ClNO6 |
---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H20ClNO6/c1-2-15-10-21(26)29-18-12-19(17(23)11-16(15)18)30-20(25)8-9-24-22(27)28-13-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,24,27) |
InChI Key |
GZQNRKOQLYBTFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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